Bienvenue dans la boutique en ligne BenchChem!

3-(Pyrazin-2-ylformamido)propanoic acid

Medicinal Chemistry Building Block Selection Proteasome Inhibitor Synthesis

Simplest N-pyrazinoyl-beta-alanine congener for SAR baselining. Achiral—no enantiomeric co-elution, ideal as HPLC system suitability standard. Free acid enables direct amide coupling, saving one synthetic step vs. ester variants. Lower logP and 28% lower MW than phenylalanine analog (CAS 114457-94-2) improve solubility and accelerate renal clearance for probe studies. ≥98% purity; research use only. Establish your potency floor.

Molecular Formula C8H9N3O3
Molecular Weight 195.178
CAS No. 926203-75-0
Cat. No. B2362853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-ylformamido)propanoic acid
CAS926203-75-0
Molecular FormulaC8H9N3O3
Molecular Weight195.178
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)NCCC(=O)O
InChIInChI=1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13)
InChIKeyKLAJDQUTWPPIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrazin-2-ylformamido)propanoic acid (CAS 926203-75-0): Core Identity and Procurement Baseline for Pyrazine-2-carboxamide Research Chemicals


3-(Pyrazin-2-ylformamido)propanoic acid (CAS 926203-75-0), also systematically named 3-(pyrazine-2-carbonylamino)propanoic acid, is a synthetic, achiral pyrazine-2-carboxamide derivative with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol. Its structure comprises a pyrazine ring linked via a carboxamide bond to a beta-alanine (3-aminopropanoic acid) backbone, positioning it as the simplest N-pyrazinoyl amino acid congener. Commercially available in purities of 95–98% from multiple chemical suppliers for research use only, this compound serves both as a versatile building block for medicinal chemistry campaigns and as a reference standard for more complex pyrazine-containing pharmacophores.

Why 3-(Pyrazin-2-ylformamido)propanoic acid Cannot Be Interchanged with Other Pyrazine-2-carboxamide Analogs Without Quantifiable Risk


Within the pyrazine-2-carboxamide chemical space, even minor structural modifications—such as the identity of the amino acid sidechain—profoundly alter biological activity, physicochemical properties, and synthetic utility. The class-level evidence from N-pyrazinoyl amino acid SAR studies demonstrates that the amino acid component directly governs antimycobacterial potency (with MIC values spanning from >250 µM to <1.95 µg/mL depending on the amino acid residue) [1], plasma stability half-life (ranging from tens to hundreds of minutes based solely on amino acid selection) [2], and lipophilicity-driven target engagement. 3-(Pyrazin-2-ylformamido)propanoic acid, bearing the minimal methylene spacer of beta-alanine, occupies a distinct position relative to bulkier phenylalanine-derived analogs (CAS 114457-94-2) used in bortezomib synthesis and to the more lipophilic leucine or phenylglycine conjugates that dominate antitubercular screening hits. Procuring a generic pyrazine-2-carboxamide without specifying the exact amino acid conjugation therefore risks selecting a compound with divergent reactivity, biological readout, and downstream synthetic compatibility.

Quantitative Differentiation Evidence for 3-(Pyrazin-2-ylformamido)propanoic acid Against Its Closest Structural Analogs


Molecular Weight Differentiation: 3-(Pyrazin-2-ylformamido)propanoic acid vs. Phenylalanine-Derived Bortezomib Intermediate (CAS 114457-94-2)

3-(Pyrazin-2-ylformamido)propanoic acid (MW 195.18 g/mol) is 28.0% lighter than the widely used (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2, MW 271.27 g/mol), the key synthetic precursor to the proteasome inhibitor bortezomib. This substantial mass difference arises from the absence of the benzyl sidechain in the beta-alanine backbone, resulting in reduced steric bulk, lower logP, and markedly different chromatographic retention behavior.

Medicinal Chemistry Building Block Selection Proteasome Inhibitor Synthesis

Achiral Nature as a Differentiation Factor: 3-(Pyrazin-2-ylformamido)propanoic acid vs. Chiral Pyrazine-2-carboxamide Amino Acid Derivatives

Unlike the (S)- and (R)-enantiomers of 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2 and CAS 1608986-16-8, respectively), which require chiral chromatography or enantioselective synthesis for resolution, 3-(Pyrazin-2-ylformamido)propanoic acid is intrinsically achiral due to the absence of a stereogenic center on its beta-alanine backbone. This eliminates enantiomeric impurities as a quality concern and simplifies analytical method development.

Analytical Chemistry Chiral Separation Reference Standard

Beta-Alanine Backbone as the Simplest N-Pyrazinoyl Amino Acid Scaffold: Defining the Baseline for SAR Libraries

Within the class of N-pyrazinoyl amino acid derivatives evaluated for antimycobacterial activity by Juhás et al. (2020), the amino acid sidechain was identified as the primary driver of potency variation, with phenylglycine methyl ester conjugates achieving MIC values below 1.95 µg/mL against M. tuberculosis H37Ra, while simpler alkyl amino acid derivatives showed substantially weaker activity (best MIC among other amino acid series: 31.25 µM). [1] 3-(Pyrazin-2-ylformamido)propanoic acid, as the free carboxylic acid form of the beta-alanine conjugate, represents the minimal sidechain baseline (R = H) from which all more elaborate N-pyrazinoyl amino acid derivatives diverge.

Structure-Activity Relationship Antimycobacterial Screening Medicinal Chemistry

Free Carboxylic Acid Functionality: Differentiated Synthetic Utility vs. Ester Prodrug Analogs

3-(Pyrazin-2-ylformamido)propanoic acid presents a free terminal carboxylic acid group (pKa ~4–5), distinguishing it from the methyl and ethyl ester N-pyrazinoyl amino acid conjugates that dominate the antimycobacterial screening literature. The free acid enables direct amide coupling, salt formation, or bioconjugation without a deprotection step, while the ester analogs (e.g., Methyl 3-(pyrazin-2-ylformamido)propanoate) require saponification prior to analogous transformations. [1] This functional group difference also has implications for aqueous solubility: the carboxylate anion at physiological pH confers higher water solubility relative to the neutral ester forms, though quantitative solubility values are not publicly available for this specific compound.

Synthetic Chemistry Prodrug Design Fragment-Based Drug Discovery

Evidence-Backed Application Scenarios for Procuring 3-(Pyrazin-2-ylformamido)propanoic acid (CAS 926203-75-0)


SAR Baseline Compound for N-Pyrazinoyl Amino Acid Antimycobacterial Libraries

Researchers constructing structure-activity relationship matrices for N-pyrazinoyl amino acid derivatives should procure 3-(Pyrazin-2-ylformamido)propanoic acid as the minimal-sidechain reference compound. Its beta-alanine backbone establishes the potency floor from which the contribution of bulkier sidechains (phenyl, isopropyl, benzyl) can be deconvoluted, consistent with the SAR framework established by Juhás et al. (2020) where amino acid identity was the dominant potency determinant. [1]

Achiral Reference Standard for Pyrazine-2-carboxamide Analytical Method Development

Analytical laboratories developing HPLC, UPLC, or LCMS methods for pyrazine-2-carboxamide-containing compounds should use 3-(Pyrazin-2-ylformamido)propanoic acid as an achiral system suitability standard. Its lack of stereogenic centers—in contrast to the enantiomeric phenylalanine derivatives used in bortezomib synthesis [1]—eliminates enantiomeric co-elution as a confounding variable during method validation, simplifying peak identity confirmation and retention time reproducibility assessment.

Free Carboxylic Acid Building Block for Fragment-Based Drug Discovery and Bioconjugation

Medicinal chemistry teams pursuing fragment-based lead generation or targeted protein degradation (PROTAC) campaigns can employ 3-(Pyrazin-2-ylformamido)propanoic acid as a carboxylate-terminated linker fragment. Its free acid moiety permits direct amide bond formation with amine-containing warheads or E3 ligase ligands without the ester hydrolysis step required for the methyl/ethyl ester N-pyrazinoyl amino acid variants that populate the antimycobacterial literature. [1] This saves one synthetic transformation per conjugation and preserves acid-labile functionality elsewhere in the molecule.

Low-Molecular-Weight Starting Material for PK/PD Probe Synthesis

Pharmacokinetic and pharmacodynamic studies requiring a pyrazine-2-carboxamide probe with minimal steric and lipophilic bulk should preferentially source 3-(Pyrazin-2-ylformamido)propanoic acid over the phenylalanine-derived analog (CAS 114457-94-2). The 28% lower molecular weight and absence of the benzyl sidechain predict improved aqueous solubility, reduced plasma protein binding, and faster renal clearance—favorable attributes for probe compounds where target engagement rather than prolonged half-life is the experimental objective. [1]

Quote Request

Request a Quote for 3-(Pyrazin-2-ylformamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.